molecular formula C15H14N4O4 B14732845 N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline CAS No. 5637-29-6

N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline

Cat. No.: B14732845
CAS No.: 5637-29-6
M. Wt: 314.30 g/mol
InChI Key: MLBUSNCZEPVNPA-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a dinitroaniline moiety through a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline typically involves the condensation reaction between 4-ethylbenzaldehyde and 2,4-dinitroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The presence of nitro groups allows for redox reactions, which can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-ethylphenyl)methylideneamino]benzamide
  • N-[(4-ethylphenyl)methylideneamino]-2-naphthalen-1-ylacetamide
  • N-[(4-ethylphenyl)methylideneamino]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

Uniqueness

N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline is unique due to the presence of both ethyl and dinitro groups, which impart distinct chemical and physical properties

Properties

CAS No.

5637-29-6

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C15H14N4O4/c1-2-11-3-5-12(6-4-11)10-16-17-14-8-7-13(18(20)21)9-15(14)19(22)23/h3-10,17H,2H2,1H3

InChI Key

MLBUSNCZEPVNPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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